“N-Hydroxynonanamide” is a compound with the molecular formula C9H19NO2 . It is also known by other names such as Nonanamide, N-hydroxy-, Nonanohydroxamic acid, and Pelargonhydroxamic acid .
“N-Hydroxynonanamide” has a molecular weight of 173.25 g/mol . The InChI representation of the molecule is InChI=1S/C9H19NO2/c1-2-3-4-5-6-7-8-9(11)10-12/h12H,2-8H2,1H3,(H,10,11) . The canonical SMILES representation is CCCCCCCCC(=O)NO .
“N-Hydroxynonanamide” has a molecular weight of 173.25 g/mol . It has 2 hydrogen bond donors and 2 hydrogen bond acceptors . The compound has 7 rotatable bonds . The topological polar surface area is 49.3 Ų . The exact mass and monoisotopic mass of the compound are 173.141578849 g/mol .
While the provided abstracts do not detail the synthesis of "N-Hydroxynonanamide" specifically, they do mention the synthesis of various capsaicinoids. These syntheses often involve reacting a vanillyl amine derivative with a corresponding acid chloride or carboxylic acid. [, ] It is possible that similar synthetic approaches could be employed for "N-Hydroxynonanamide", utilizing a suitably protected hydroxylamine derivative.
The mechanism of action of "N-Hydroxynonanamide" would depend on its specific structure and potential biological targets. Given the structural similarity to capsaicinoids, it could potentially interact with transient receptor potential (TRP) channels, specifically TRPV1, which are involved in pain and heat sensation. [, ] Further research would be required to confirm this hypothesis.
CAS No.: 119365-69-4
CAS No.: 22756-36-1
CAS No.: 21583-32-4
CAS No.: 2922-44-3
CAS No.:
CAS No.: 147075-91-0